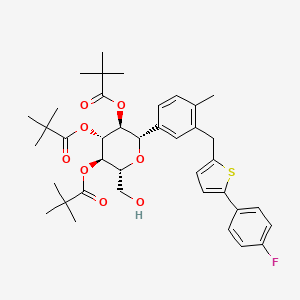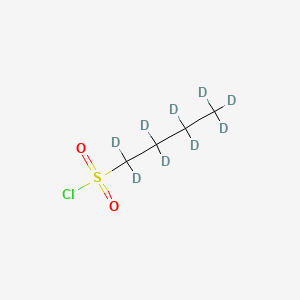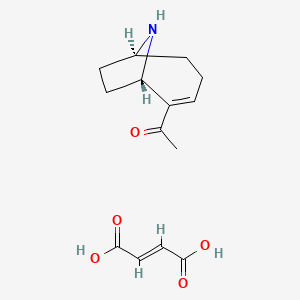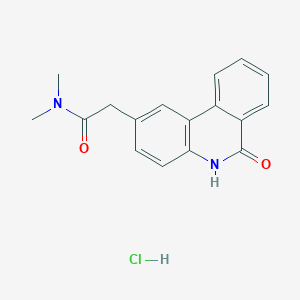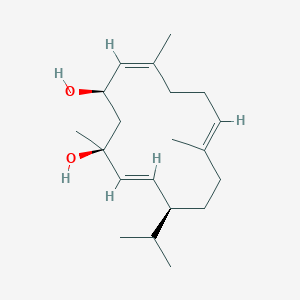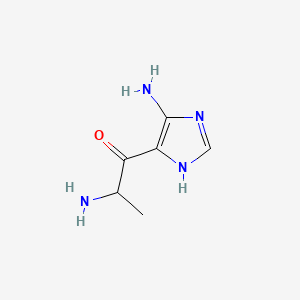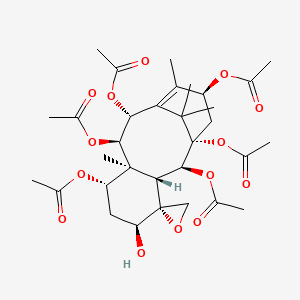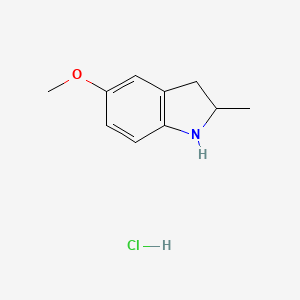
5-methoxy-2-methyl-2,3-dihydro-1H-indole;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-methoxy-2-methyl-2,3-dihydro-1H-indole;hydrochloride is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in natural products and drugs. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-2-methyl-2,3-dihydro-1H-indole;hydrochloride can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride are reacted using methanesulfonic acid under reflux in methanol . This reaction yields the corresponding tricyclic indole in good yield.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
5-methoxy-2-methyl-2,3-dihydro-1H-indole;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: Substitution reactions, such as Friedel-Crafts alkylation, can introduce various substituents onto the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium acetate for arylation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, arylation reactions using a palladium acetate catalyst can produce arylated indole derivatives .
Applications De Recherche Scientifique
5-methoxy-2-methyl-2,3-dihydro-1H-indole;hydrochloride has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 5-methoxy-2-methyl-2,3-dihydro-1H-indole;hydrochloride involves its interaction with specific molecular targets and pathways. For example, as an inhibitor of myeloperoxidase, it binds to the enzyme’s active site, preventing it from catalyzing the chlorination of substrates . This inhibition can be studied to understand the enzyme’s role in various biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-methoxy-2-methylindole: A closely related compound with similar chemical properties.
5,6-dimethoxy-2-methylene-2,3-dihydro-1H-indole: Another indole derivative with distinct chemical reactivity.
Uniqueness
5-methoxy-2-methyl-2,3-dihydro-1H-indole;hydrochloride is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Its ability to inhibit myeloperoxidase sets it apart from other indole derivatives .
Propriétés
Formule moléculaire |
C10H14ClNO |
|---|---|
Poids moléculaire |
199.68 g/mol |
Nom IUPAC |
5-methoxy-2-methyl-2,3-dihydro-1H-indole;hydrochloride |
InChI |
InChI=1S/C10H13NO.ClH/c1-7-5-8-6-9(12-2)3-4-10(8)11-7;/h3-4,6-7,11H,5H2,1-2H3;1H |
Clé InChI |
BZXNWDOBMVALNF-UHFFFAOYSA-N |
SMILES canonique |
CC1CC2=C(N1)C=CC(=C2)OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[Ethoxy(undec-10-enyl)phosphoryl]oxymethylbenzene](/img/structure/B13837483.png)

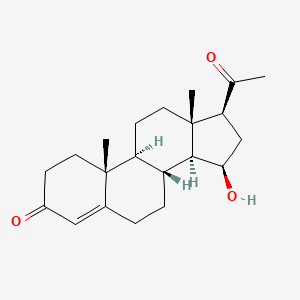
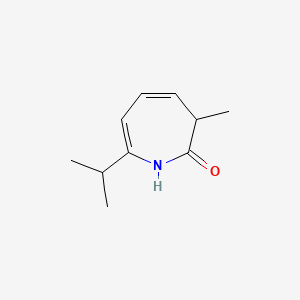
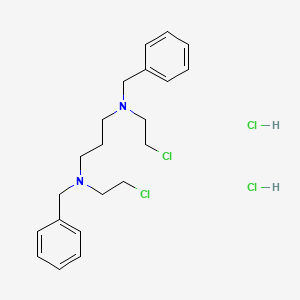
![2-Bromo-6-methyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B13837509.png)
